4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine
CAS No.: 1412957-16-4
Cat. No.: VC3185133
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1412957-16-4 |
|---|---|
| Molecular Formula | C12H15ClN2 |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | 4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine |
| Standard InChI | InChI=1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2 |
| Standard InChI Key | RMHBOOLQUZCFHJ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl |
| Canonical SMILES | C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl |
Introduction
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is a synthetic organic compound belonging to the pyrimidine class. It features a pyrimidine ring substituted with a chloro group, a cyclopentyl ring, and a cyclopropyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and reactivity profiles influenced by its unique structural features.
Synthesis and Reactivity
The synthesis of 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine typically involves nucleophilic substitution reactions or cross-coupling reactions, depending on the starting materials and desired substituents. The presence of a chloro group makes it a versatile intermediate for further chemical modifications, such as substitution with other nucleophiles.
Biological Activity and Potential Applications
Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific biological data for 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is limited, its structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Comparison with Similar Compounds
Other pyrimidine derivatives, such as those featuring different halogen or alkyl substituents, exhibit varied biological activities. For example, compounds with similar structures but different functional groups may show distinct reactivity and biological profiles.
Comparison Table
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine | Chloro and cyclopentyl groups | Different halogen substituent affecting reactivity |
| 5-Cyclopropyl-6-(2,6-dimethylpyridin-4-yl) | Dimethylated pyridine instead of piperazine | Potentially different biological activity due to structural changes |
| 4-Cyclopropyl-6-methoxypyrimidin-5-ylboronic acid | Boronic acid functional group | Useful in coupling reactions; different reactivity profile |
Future Research Directions
Future studies on 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine should focus on its interaction with biological targets to elucidate its potential therapeutic applications. This may involve in vitro and in vivo assays to assess its efficacy and safety as a candidate for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume